molecular formula C11H12BrN3O B3757247 1-Propanol, 3-[(6-bromo-4-quinazolinyl)amino]-

1-Propanol, 3-[(6-bromo-4-quinazolinyl)amino]-

Cat. No.: B3757247
M. Wt: 282.14 g/mol
InChI Key: UUHIYOFCJPUBDC-UHFFFAOYSA-N
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Description

1-Propanol, 3-[(6-bromo-4-quinazolinyl)amino]- is a chemical compound that features a quinazoline ring substituted with a bromine atom and an amino group, which is further connected to a propanol chain

Preparation Methods

The synthesis of 1-Propanol, 3-[(6-bromo-4-quinazolinyl)amino]- typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through a series of cyclization reactions involving anthranilic acid derivatives and amines.

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.

    Attachment of the Propanol Chain: The final step involves the attachment of the propanol chain to the amino group, which can be achieved through various coupling reactions, such as reductive amination or alkylation.

Chemical Reactions Analysis

1-Propanol, 3-[(6-bromo-4-quinazolinyl)amino]- undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, to form a wide range of derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.

Scientific Research Applications

1-Propanol, 3-[(6-bromo-4-quinazolinyl)amino]- has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other bioactive molecules targeting various diseases, including cancer and viral infections.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: It is employed in studying the interactions of quinazoline derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-[(6-bromo-4-quinazolinyl)amino]- involves its interaction with specific molecular targets:

    Kinase Inhibition: The compound can inhibit various kinases by binding to their ATP-binding sites, thereby blocking their activity and downstream signaling pathways.

    Receptor Modulation: It can modulate the activity of certain receptors by acting as an agonist or antagonist, depending on its structural modifications.

    Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

1-Propanol, 3-[(6-bromo-4-quinazolinyl)amino]- can be compared with other similar compounds:

Properties

IUPAC Name

3-[(6-bromoquinazolin-4-yl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-8-2-3-10-9(6-8)11(15-7-14-10)13-4-1-5-16/h2-3,6-7,16H,1,4-5H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHIYOFCJPUBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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